2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that features a thiazolidine ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions to form the thiazolidine ring.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluoromethoxy group is substituted onto a phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents and catalysts are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and thiazolidine ring are key to its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid: Similar structure but with a trifluoromethoxy group.
2-[3-(Methoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid: Similar structure but with a methoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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